molecular formula C9H12F2N3Na2O8P B12353616 2'-Deoxy-2',2'-difluoro-5'-cytidylicacid,disodiumsalt,monohydrate

2'-Deoxy-2',2'-difluoro-5'-cytidylicacid,disodiumsalt,monohydrate

Cat. No.: B12353616
M. Wt: 405.16 g/mol
InChI Key: YOWQXAMQHWESCE-RBECAVKOSA-L
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Description

2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate is a chemical compound with the molecular formula C9H12F2N3O7P25 and a molecular weight of 34318This compound is a derivative of gemcitabine, which is widely used as an antineoplastic agent in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate typically involves the phosphorylation of gemcitabine. The process begins with the protection of the hydroxyl groups of gemcitabine, followed by selective phosphorylation at the 5’-position. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis and function, ultimately causing cell death. The compound targets the DNA polymerase enzyme, disrupting the normal replication process and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’,2’-difluoro-5’-cytidine: Another derivative of gemcitabine with similar properties and applications.

    2’-Deoxy-5-fluorocytidine: A pyrimidine analog used in cancer research and treatment.

    2’-Deoxy-2’-fluorocytidine: A nucleoside analog with antiviral properties

Uniqueness

2’-Deoxy-2’,2’-difluoro-5’-cytidylic acid, disodium salt, monohydrate is unique due to its specific structure and mechanism of action. Its ability to incorporate into DNA and inhibit replication makes it a potent antineoplastic agent. Additionally, its disodium salt form enhances its solubility and stability, making it more effective in therapeutic applications .

Properties

Molecular Formula

C9H12F2N3Na2O8P

Molecular Weight

405.16 g/mol

IUPAC Name

disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C9H12F2N3O7P.2Na.H2O/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;;1H2/q;2*+1;/p-2/t4-,6-,7-;;;/m1.../s1

InChI Key

YOWQXAMQHWESCE-RBECAVKOSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+]

Origin of Product

United States

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